molecular formula C14H13ClO2 B1457019 (4-Chloro-2-phenylmethoxyphenyl)methanol CAS No. 1253113-37-9

(4-Chloro-2-phenylmethoxyphenyl)methanol

Cat. No.: B1457019
CAS No.: 1253113-37-9
M. Wt: 248.7 g/mol
InChI Key: PJXSKFNACKKWPU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(4-Chloro-2-phenylmethoxyphenyl)methanol” can be represented by the formula C14H13ClO2. More detailed structural information might be available in specialized chemical databases or literature.


Physical and Chemical Properties Analysis

“this compound” is a technical grade compound . Its physical and chemical properties include a refractive index of 1.559 (lit.), a boiling point of 241 °C (lit.), a melting point of 16-17 °C (lit.), and a density of 1.304 g/mL at 25 °C (lit.) .

Scientific Research Applications

Stereoselective Synthesis and Catalysis

  • Research has developed methods for the stereoselective synthesis of optical isomers of ethyl 4-chloro-3-hydroxybutyrate, showcasing applications in fine chemical intermediates production. This process involves asymmetric hydrogenation using catalytic complexes, optimized in microfluidic chip reactors, demonstrating the compound's role in synthesizing pharmacologically valuable products (Kluson et al., 2019).

Advanced Organic Synthesis Techniques

  • A study on palladium-catalyzed C-H halogenation illustrates the preparation of multi-substituted arenes, highlighting the compound's utility in achieving higher yields and selectivity under milder conditions. This method offers a practical approach to chemical diversity, underpinning the compound's importance in organic synthesis (Sun et al., 2014).

Material Science and Surface Chemistry

  • Methanol, a related solvent, has been used to probe the surface sites of CeO2 nanocrystals, revealing insights into catalysis and surface chemistry. Such studies underscore the relevance of methanol and methanol-derived compounds in understanding and designing catalytic surfaces (Wu et al., 2012).

Environmental Chemistry

  • Investigations into the photodegradation of polychlorinated biphenyls (PCBs) in methanol solutions under UV irradiation reveal the complex behaviors of chlorinated compounds in environmental processes. This research highlights the potential environmental impacts and degradation pathways of chlorinated organic molecules, including phenylmethanol derivatives (Tang et al., 2018).

Safety and Hazards

The safety information available indicates that “(4-Chloro-2-phenylmethoxyphenyl)methanol” may cause skin and eye irritation, and may be harmful if inhaled . It is classified as a combustible liquid .

Properties

IUPAC Name

(4-chloro-2-phenylmethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO2/c15-13-7-6-12(9-16)14(8-13)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJXSKFNACKKWPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

(Bromomethyl)benzene (323 mg, 1.89 mmol) was added to a mixture of 5-chloro-2-(hydroxymethyl)phenol (300 mg, 1.89 mmol, PREPARATION 7) and NaOH (1.1 mL, 2M in water) in ethanol (5 mL) at r.t. slowly. The reaction mixture was stirred overnight. Poured into ice water, and extracted with ethyl acetate twice, and washed the organic phase with water twice, brine and dried with anhydrous Na2SO4. The solvents were removed and the residue purified by silica gel chromatograph to give 120 mg of the title compound (28%).
Quantity
323 mg
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reactant
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300 mg
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1.1 mL
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5 mL
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solvent
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ice water
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0 (± 1) mol
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reactant
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Yield
28%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 5-chloro-2-(hydroxymethyl)phenol (for a preparation see intermediate 5; 1.51 g, 9.54 mmol) in ethanol (20 ml), was added sodium hydroxide (5.25 ml, 10.5 mmol). To the mixture was added a solution of benzyl bromide (Aldrich; 1.14 ml, 9.54 mmol) in ethanol (30 ml) dropwise. The reaction was stirred under nitrogen overnight at ambient temperature. The solvent was removed in vacuo to leave an aqueous suspension. The suspension was diluted with water (50 ml) and dichloromethane (40 ml). The phases were separated and the aqueous phase extracted with dichloromethane (30 ml). The combined organic extracts were washed with saturated aqueous sodium hydrogen carbonate (20 ml) and the solvent removed in vacuo to leave a white solid (1.52 g). The residue was loaded in dichloromethane and purified on silica (100 g) using 0-50% ethyl acetate-cyclohexane. The appropriate fractions were combined and evaporated in vacuo to give the title compound (1.32 g) as a white solid; LCMS (System 2): (M-H)−=247, tRET=1.17 min.
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0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
intermediate 5
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0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.14 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
5.25 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
40 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

To a solution of 5-Chloro-2-(hydroxymethyl)phenol (for a preparation see Intermediate 14)(1.51 g, 9.54 mmol) in ethanol (20 ml), was added sodium hydroxide (5.25 ml, 10.5 mmol). To the mixture was added a solution of benzyl bromide (1.14 ml, 9.54 mmol, Aldrich) in ethanol (30 ml) dropwise. The reaction was stirred under nitrogen overnight at ambient temperature. The solvent was removed in vacuo to leave an aqueous suspension. The suspension was diluted with water (50 ml) and dichloromethane (40 ml). The phases were separated and the aqueous phase extracted with dichloromethane (30 ml). The combined organic extracts were washed with saturated aqueous sodium hydrogen carbonate (20 ml) and the solvent removed in vacuo to leave a white solid (1.52 g). The residue was loaded in dichloromethane and purified on silica 100 g using 0-50% ethyl acetate-cyclohexane. The appropriate fractions were combined and evaporated in vacuo to give the title compound as a white solid (1.32 g);
Quantity
0 (± 1) mol
Type
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Reaction Step One
[Compound]
Name
Intermediate 14
Quantity
0 (± 1) mol
Type
reactant
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5.25 mL
Type
reactant
Reaction Step Three
Quantity
1.14 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six
Quantity
40 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-Chloro-2-phenylmethoxyphenyl)methanol
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(4-Chloro-2-phenylmethoxyphenyl)methanol

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